molecular formula C9H6N2O3 B189532 5-Nitroquinoline 1-oxide CAS No. 7613-19-6

5-Nitroquinoline 1-oxide

Cat. No.: B189532
CAS No.: 7613-19-6
M. Wt: 190.16 g/mol
InChI Key: CMZRGZILWKLDMH-UHFFFAOYSA-N
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Description

5-Nitroquinoline 1-oxide (5-NQO, CAS 7613-19-6) is a nitro-substituted quinoline derivative with a nitro group at the 5-position and an N-oxide functional group. It is synthesized via oxidation of 5-nitroquinoline using hydrogen peroxide (H₂O₂), yielding 49% after purification by flash chromatography . The compound is characterized as a yellow solid with a melting point (mp) consistent with literature values. Its molecular formula is C₉H₅N₂O₃, and it exhibits genotoxic properties, as evidenced by its electrochemical behavior in studies using silver solid amalgam electrodes . Safety data classify 5-NQO as a carcinogen (GHS Category 1A/1B) and highlight acute toxicity via oral, dermal, and inhalation routes .

Preparation Methods

Isolation of 5-Nitroquinoline via Hydrohalide Salt Formation

To isolate 5-nitroquinoline from the isomer mixture, a hydrochlorination strategy is employed. The crude nitration product is treated with hydrogen chloride (HCl) gas in ethyl acetate, precipitating a mixture of nitroquinoline hydrochloride salts. As detailed in [EP0858998A1], this step yields a 51:41 ratio of 5-nitroquinoline hydrochloride to 8-nitroquinoline hydrochloride . Subsequent purification leverages the differential solubility of these salts in wet dimethylformamide (DMF).

Solvent-Mediated Crystallization

The hydrochloride salt slurry is suspended in wet DMF (0.5% water by volume) at a solvent-to-salt ratio of 5:1 (w/w). Heating the slurry to 95–100°C dissolves the salts, followed by gradual cooling to 25°C. This temperature-controlled crystallization preferentially precipitates 5-nitroquinoline hydrochloride, achieving a purity of 99% and an overall yield of 34.5% from quinoline . Comparative studies using alternative solvents (e.g., ethanol or acetone) resulted in inferior separation efficiency, underscoring the necessity of wet DMF for selective crystallization .

Analytical Characterization and Physicochemical Properties

The structural identity of 5-nitroquinoline 1-oxide is confirmed through spectroscopic and chromatographic methods. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.156 g/mol
Density1.42 g/cm³
Boiling Point387.6°C at 760 mmHg
Flash Point188.2°C

Chromatographic techniques, such as thin-layer chromatography (TLC) with sec-butanol/ethyl acetate/water (1:1:1) as the mobile phase, aid in monitoring reaction progress and purity .

Scalability and Industrial Applications

The patent [EP0858998A1] highlights the scalability of the hydrochlorination and wet DMF-mediated crystallization process, demonstrating a 20.8 g yield of 5-nitroquinoline hydrochloride from a 50 g crude nitration mixture . This methodology’s robustness makes it suitable for industrial production, particularly in pharmaceutical contexts where 5-nitroquinoline derivatives serve as intermediates for antibacterial agents .

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline hydroxamic acids.

    Reduction: Reduction reactions can convert it into amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline hydroxamic acids.

    Reduction: Aminoquinoline derivatives.

    Substitution: Arylamino derivatives.

Scientific Research Applications

5-Nitroquinoline 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroquinoline 1-oxide involves its conversion into reactive intermediates that can form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and cell death. The compound primarily targets DNA and induces oxidative stress, which contributes to its genotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitroquinoline 1-Oxide (4-NQO)

  • Structure : Nitro group at the 4-position, N-oxide at the 1-position.
  • Synthesis: Derived from 4-nitroquinoline via oxidation.
  • Key Differences: Unlike 5-NQO, 4-NQO is a well-characterized carcinogen with strong DNA-binding activity. It induces DNA-protein complex scission at low concentrations (1 × 10⁻⁵ M) and is widely used as a model carcinogen in oral and dermal carcinogenesis studies .

6-Chloro-5-Nitroquinoline 1-Oxide

  • Structure : Chlorine substituent at the 6-position, nitro at 5-position, and N-oxide.
  • Molecular Formula : C₉H₅ClN₂O₃ (MW 224.60).
  • Reactivity : Exhibits distinct reaction pathways with nucleophiles compared to 5-NQO due to the electron-withdrawing chloro group .

3-Nitroquinoline 1-Oxide (3-NQO)

  • Structure : Nitro group at the 3-position.
  • Reactivity: Reacts with potassium cyanide to form methoxy-substituted products, contrasting with 5-NQO’s formation of isoxazoloquinoline derivatives .

Reduction Pathways

  • 5-NQO undergoes visible-light photocatalyzed reduction to aniline derivatives using Ru(bpy)₃Cl₂, achieving 34.7% yield .
  • In contrast, 4-NQO is reduced to 4-hydroxyaminoquinoline 1-oxide, a mutagenic intermediate .

Electrochemical Behavior

  • 5-NQO shows distinct voltammetric profiles compared to nitroaromatic hydrocarbons (e.g., 1-nitropyrene), with higher reduction potentials due to its heterocyclic structure .

Biological Activity

5-Nitroquinoline 1-oxide (5-NQO) is a nitro-containing compound that has garnered attention for its biological activity, particularly in the fields of genotoxicity and cancer research. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with 5-NQO.

The primary mechanism through which 5-NQO exerts its biological effects involves its conversion into reactive intermediates that can form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cell death. The compound is known to induce oxidative stress, which contributes to its genotoxic effects .

Key Mechanisms:

  • DNA Damage: 5-NQO forms adducts that disrupt normal DNA function.
  • Oxidative Stress: The compound induces the generation of reactive oxygen species (ROS), which can further damage cellular components.
  • Cell Cycle Disruption: Exposure to 5-NQO can lead to cell cycle arrest and apoptosis in various cell types.

Biological Activities

5-NQO has been investigated for various biological activities, including:

  • Genotoxicity: Used in assays to study DNA damage and repair mechanisms.
  • Anticancer Properties: Exhibits potential anticancer activity by inducing DNA damage in cancer cells .
  • Immunosuppression: Alters immune cell populations, potentially facilitating tumor progression .

Case Studies

Several studies have highlighted the biological effects of 5-NQO:

  • Genotoxicity Assays: Research indicates that 5-NQO is effective in inducing DNA damage in vitro, leading to increased mutation rates in exposed cells. This has implications for understanding carcinogenic processes .
  • Cancer Models: In murine models, chronic exposure to 5-NQO has been shown to induce oral squamous cell carcinoma (OSCC). Studies demonstrated significant changes in immune cell populations, suggesting that 5-NQO not only promotes tumorigenesis but also alters the immune landscape during cancer development .
  • Histopathological Studies: Mice treated with 5-NQO exhibited distinct histopathological changes in liver tissues, including fibrosis and inflammatory responses, indicating its potential role as a carcinogen .

Comparative Analysis of Biological Effects

The following table summarizes the key findings from various studies on the biological activity of 5-NQO:

Study ReferenceBiological ActivityFindings
GenotoxicityInduces DNA damage; used in assays for DNA repair mechanisms.
Cancer InductionInduces OSCC in mice; alters immune cell populations.
Immune ResponseDecreases B-cell populations; increases inflammatory cells.
Oxidative StressGenerates ROS leading to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitroquinoline 1-oxide, and how can isomer formation be controlled?

  • Methodology : Chlorination of this compound with phosphoryl chloride yields isomers (e.g., 2-, 3-, and 4-chloro derivatives). Ratios of isomers depend on reaction conditions; for example, this compound produces isomers in a 35:20:10 ratio under specific protocols .
  • Key Considerations : Monitor reaction temperature, stoichiometry, and solvent polarity to minimize undesired isomers. Use high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) for structural confirmation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Recommended Methods :

  • NMR Spectroscopy : For elucidating nitro-group positioning and confirming molecular structure via <sup>1</sup>H and <sup>13</sup>C chemical shifts .
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
  • UV-Vis Absorption : Identify charge-transfer complexes in nucleotide interaction studies (e.g., λmax shifts in the presence of guanine residues) .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies quantify these interactions?

  • Experimental Design :

  • Equilibrium Binding Studies : Measure binding constants (e.g., KdpG:NQO = 16 M<sup>−1</sup>) using UV-Vis absorption or fluorescence quenching. Preferential binding to guanine residues can be inferred from competitive assays with deoxyribonucleotides .
  • NMR Titrations : Monitor chemical shift perturbations in nucleotide protons upon ligand binding to propose binding geometries .
    • Data Interpretation : Compare results with 4-nitroquinoline 1-oxide (4-NQO), a structural analog, to assess positional effects of the nitro group .

Q. How can researchers resolve contradictions in reported mutagenicity data for this compound?

  • Case Study : Discrepancies in genotoxicity assays may arise from variations in model systems (e.g., yeast vs. mammalian cells) or co-exposure to tumor promoters (e.g., anthralin).
  • Approach :

  • Standardized Protocols : Use diploid yeast strains for recombination assays or murine tongue cancer models to evaluate dose-dependent carcinogenicity .
  • Meta-Analysis : Compare data across studies using tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and light, to prevent degradation .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce environmental toxicity .

Q. Methodological Considerations for Reproducibility

  • Experimental Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry:

    • Document detailed synthetic procedures in Supporting Information, including purity thresholds (>98% by HPLC) and spectral data .
    • For in vivo studies, specify animal strain (e.g., C57BL/6 mice), 4-NQO dosing (e.g., 100 µg/mL in drinking water), and sacrifice timelines (e.g., 28 weeks) .
  • Data Validation : Use statistical tools (e.g., ANOVA for mutagenicity assays) and report confidence intervals. Cross-validate findings with orthogonal techniques (e.g., LC-MS for metabolite identification) .

Properties

IUPAC Name

5-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRGZILWKLDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226992
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7613-19-6
Record name 5-Nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7613-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.5 g (146 mmol) of 5-nitroquinoline in 544 ml of acetic acid and 272 ml of 30% aqueous H2O2 solution are heated for 100 minutes to 62-69° C. The reaction mixture is poured onto saturated NaCl solution and extracted with ethyl acetate. The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene. Column chromatography on silica gel with ethyl acetate-MeOH yields 12.3 g of the product as a yellow solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
(4-Hydroxyphenyl)(methyl)diphenylphosphonium
5-Nitroquinoline 1-oxide

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